molecular formula C7H10FN B7974869 4-Ethynyl-4-fluoropiperidine

4-Ethynyl-4-fluoropiperidine

Cat. No.: B7974869
M. Wt: 127.16 g/mol
InChI Key: RBSCDQOYXBYVCH-UHFFFAOYSA-N
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Description

4-Ethynyl-4-fluoropiperidine is a fluorinated piperidine derivative with the molecular formula C7H10FN. This compound is of significant interest in various fields of research due to its unique chemical properties, which include the presence of both an ethynyl and a fluorine group on the piperidine ring. These functional groups impart distinct reactivity and stability characteristics to the molecule, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 4-Ethynyl-4-fluoropiperidine typically involves multi-step procedures. One common method starts with the fluorination of a piperidine precursor, followed by the introduction of the ethynyl group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. For example, a catalytic dearomatization-hydrogenation sequence can be employed to prepare fluorinated piperidines in a highly diastereoselective fashion . Industrial production methods may involve scaling up these laboratory procedures while ensuring the consistency and safety of the process.

Chemical Reactions Analysis

4-Ethynyl-4-fluoropiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of substituted alkenes or alkanes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.

Common reagents used in these reactions include strong bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Mechanism of Action

The mechanism of action of 4-Ethynyl-4-fluoropiperidine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4-Ethynyl-4-fluoropiperidine can be compared with other fluorinated piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable tool in various research applications.

Properties

IUPAC Name

4-ethynyl-4-fluoropiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FN/c1-2-7(8)3-5-9-6-4-7/h1,9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSCDQOYXBYVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCNCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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